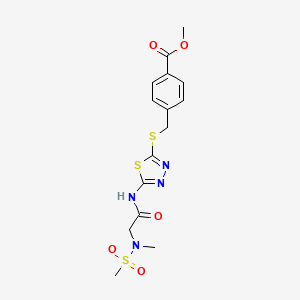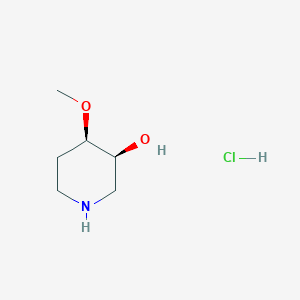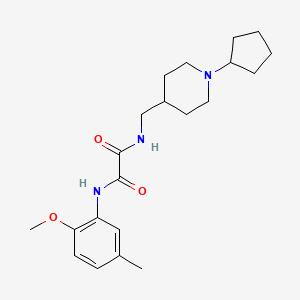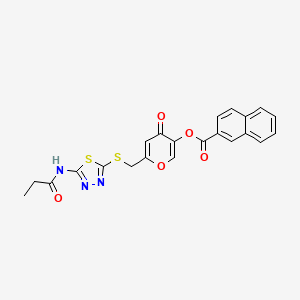![molecular formula C26H28FN7O B2727778 N-(2-(4-(4-(4-fluorophenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-phenylpropanamide CAS No. 1021122-97-3](/img/structure/B2727778.png)
N-(2-(4-(4-(4-fluorophenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-phenylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(2-(4-(4-(4-fluorophenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-phenylpropanamide” is a complex organic compound. While there isn’t a direct description available for this exact compound, it is structurally similar to other compounds that have been studied . For instance, compounds with a phenylpiperazine structure have been found to have receptor blocking activity .
Synthesis Analysis
The synthesis of similar compounds often involves condensation reactions and reductions . For example, a condensation reaction between 2-bromo-1-(4-bromophenyl)ethanone and a substituted phenylpiperazine was used in one study, followed by a reduction of intermediates with sodium borohydride .Wissenschaftliche Forschungsanwendungen
Drug Metabolism and Pharmacokinetics
Research on compounds similar to "N-(2-(4-(4-(4-fluorophenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-phenylpropanamide" often investigates their metabolism and pharmacokinetics. For instance, the study on the disposition and metabolism of SB-649868, an orexin 1 and 2 receptor antagonist, revealed insights into its elimination pathways, half-life, and principal circulating components in the plasma, highlighting the complex metabolic pathways such compounds can undergo (Renzulli et al., 2011).
Receptor Binding and Imaging Studies
Compounds with structural similarities are often used in receptor binding studies to understand their therapeutic potential. For example, [^18F]DASA-23, developed to measure pyruvate kinase M2 levels via PET, showcases how such compounds can be utilized in imaging studies to assess metabolic activity in tumors, offering a novel approach for the non-invasive delineation of gliomas based on aberrantly expressed enzymes (Patel et al., 2019).
Pharmacological Evaluation
The anxiolytic-like effects of new arylpiperazine derivatives in behavioral and biochemical studies demonstrate the pharmacological applications of these compounds. By focusing on their effects on GABAergic and 5-HT systems, research can uncover potential new treatments for anxiety disorders, showing the therapeutic relevance of such chemical structures (Kędzierska et al., 2019).
Safety and Toxicity Assessment
Investigations into the safety profile of these compounds are crucial for their development as therapeutic agents. Studies on hepatotoxicity associated with drug combinations, for example, inform on potential side effects and safety concerns that need to be addressed in the development of new drugs (Younossian et al., 2005).
Zukünftige Richtungen
The future research directions for this compound could involve further exploration of its synthesis, structure, and potential biological activity. This could include studying its interactions with various receptors, its potential as a ligand in complex formation, and its physical and chemical properties .
Eigenschaften
IUPAC Name |
N-[2-[4-[4-(4-fluorophenyl)piperazin-1-yl]pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-3-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28FN7O/c27-21-7-9-22(10-8-21)32-14-16-33(17-15-32)25-23-18-31-34(26(23)30-19-29-25)13-12-28-24(35)11-6-20-4-2-1-3-5-20/h1-5,7-10,18-19H,6,11-17H2,(H,28,35) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRWKSSVQJIXRHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C3=NC=NC4=C3C=NN4CCNC(=O)CCC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28FN7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![{[1-(2-Methylpropyl)cyclopentyl]methyl}urea](/img/structure/B2727695.png)

![methyl 3-(benzo[d]thiazol-2-yl)-2-(4-(methylthio)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2727698.png)



![1-(2-Methoxy-4-nitrophenyl)-3-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea](/img/structure/B2727705.png)
![Methyl 2-amino-4-(2-methoxyphenyl)-7-methyl-5-oxo-4,5-dihydropyrano[4,3-b]pyran-3-carboxylate](/img/structure/B2727706.png)

![N-[2-(4-bromophenoxy)ethyl]-2-chloro-N-methylacetamide](/img/structure/B2727710.png)

![3-ethyl-N-[(3-methoxyphenyl)methyl]-N-phenyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2727715.png)

